3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid 3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950589
InChI: InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol

3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

CAS No.:

Cat. No.: VC17950589

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid -

Specification

Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
IUPAC Name 3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)
Standard InChI Key YXXMEXYAHMBYIU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid (CAS No. 28334-73-8) is a chiral compound with the molecular formula C₁₂H₂₂N₂O₅ and a molecular weight of 274.31 g/mol . Its IUPAC name reflects its branched structure:

  • (2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid .

The molecule features:

  • A Boc-protected amine group, which enhances stability during synthetic reactions.

  • An acetamido linker connecting the Boc group to the amino acid backbone.

  • A β-methyl substituent on the butanoic acid chain, influencing steric interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₅
Molecular Weight274.31 g/mol
CAS Number28334-73-8
Storage RecommendationsRoom temperature, dry environment

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Protection of the amine: The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of glycine derivatives using di-tert-butyl dicarbonate (Boc anhydride).

  • Coupling reaction: The Boc-protected glycine is conjugated to 3-methyl-2-aminobutanoic acid via an acetamido linker using carbodiimide-based coupling agents like EDC/HOBt.

  • Purification: Chromatographic techniques isolate the enantiomerically pure (2S)-form .

Industrial-Scale Production

While specific industrial protocols are proprietary, laboratory-scale methods emphasize:

  • Low-temperature conditions to prevent racemization.

  • High-performance liquid chromatography (HPLC) for enantiomeric resolution .

Applications in Peptide Synthesis

Role as a Building Block

The Boc group in this compound serves two critical functions:

  • Protection: Shields the amine from undesired reactions during peptide elongation.

  • Selective deprotection: Removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for subsequent couplings.

Comparative Advantages Over Other Protecting Groups

Protecting GroupStabilityDeprotection ConditionsCompatibility
BocStable to basesMild acids (e.g., TFA)Solid-phase synthesis
FmocAcid-sensitivePiperidineSolution-phase synthesis

The Boc group’s resistance to basic conditions makes this compound ideal for sequential peptide synthesis where Fmoc-based strategies are impractical.

Research Findings and Biological Relevance

Computational Predictions

LogP (Partition Coefficient): Calculated as 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA): 111.7 Ų, suggesting moderate solubility in aqueous buffers.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightUnique Feature
N-Boc-L-Valine1445-85-6231.29 g/molValine backbone
(S)-2-Amino-3-methylbutanoic acid1741-83-7117.15 g/molNo protecting groups
3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid28334-73-8274.31 g/molBoc-protected acetamido linker

This compound’s hybrid structure offers unique advantages in synthesizing peptides with both hydrophobic and polar residues.

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